Methylthiomethyl phenyl sulfone
Overview
Description
Mechanism of Action
Target of Action
Methylthiomethyl phenyl sulfone is a sulfone derivative that acts as a nucleophilic and electrophilic building block . It is used in the synthesis of various compounds, including multidentate methylthio arylethynes (MTA) derivatives .
Mode of Action
The compound interacts with its targets through covalent bonding , playing a crucial role in the synthesis of various compounds . It can be employed in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, suggesting its role in multiple biochemical pathways .
Result of Action
The primary result of this compound’s action is the synthesis of various compounds, including multidentate methylthio arylethynes (MTA) derivatives . It serves as a key building block in these synthesis processes .
Biochemical Analysis
Biochemical Properties
Methylthiomethyl phenyl sulfone plays a significant role in biochemical reactions due to its ability to act as both a nucleophile and an electrophile. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer . The interactions between this compound and these biomolecules are primarily based on its sulfone group, which can participate in various chemical reactions.
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific cellular proteins, leading to changes in cellular function. For example, its role in the synthesis of complex molecules can impact the overall metabolic activity of cells . Additionally, its interactions with enzymes can lead to alterations in gene expression, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in various chemical reactions, including enzyme inhibition or activation. For instance, it can bind to specific enzymes, altering their activity and leading to changes in gene expression . The sulfone group in this compound is crucial for these interactions, as it can form stable complexes with various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate the synthesis of complex molecules without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the biochemical activity of this compound increases significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical reactions. It can affect metabolic flux and metabolite levels by participating in the synthesis of complex molecules . The sulfone group in this compound is crucial for these interactions, as it can form stable complexes with various enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The sulfone group in this compound plays a key role in these interactions, as it can form stable complexes with various transporters and binding proteins.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct it to specific organelles, influencing its activity and function . The sulfone group in this compound is essential for these interactions, as it can form stable complexes with various targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylthiomethyl phenyl sulfone can be synthesized through several methods. One common approach involves the reaction of methylthiomethyl chloride with sodium phenylsulfinate under basic conditions . Another method includes the oxidation of methylthiomethyl phenyl sulfide using hydrogen peroxide in the presence of acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as AlCl3 or magnesium monoperoxyphthalate hexahydrate can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methylthiomethyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide .
Reduction: Reduction to sulfides using reducing agents such as sodium borohydride .
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium phenylsulfinate in basic conditions.
Major Products
Oxidation: Phenyl sulfone derivatives.
Reduction: Methylthiomethyl phenyl sulfide.
Substitution: Various substituted phenyl sulfones.
Scientific Research Applications
Methylthiomethyl phenyl sulfone is employed in numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the production of polymers and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methylthiomethyl phenyl sulfone is unique due to its dual functionality as both a nucleophile and an electrophile, which is not commonly observed in similar compounds . This property makes it a valuable building block in synthetic chemistry and enhances its versatility in various applications .
Properties
IUPAC Name |
methylsulfanylmethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGZYQBIQAYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349143 | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59431-14-0 | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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